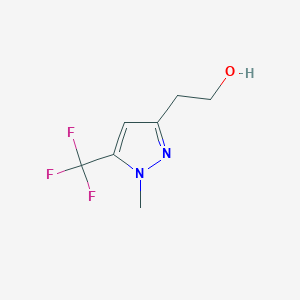
1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene
Übersicht
Beschreibung
1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene is an organic compound that features a bromomethyl group attached to a benzene ring, which is further substituted with a 4-isopropylphenoxy group
Vorbereitungsmethoden
The synthesis of 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(4-isopropylphenoxy)benzene.
Bromination: The bromination of the methyl group attached to the benzene ring is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions.
Reaction Conditions: The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at a temperature range of 0-25°C to ensure selective bromination.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or aldehydes.
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common reagents and conditions used in these reactions include polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and temperatures ranging from -20°C to 80°C, depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of biological systems, particularly in the development of probes and ligands for biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug design.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene involves its interaction with various molecular targets:
Molecular Targets: The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids.
Pathways Involved: The compound can modulate biochemical pathways by altering the structure and function of target molecules, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene can be compared with similar compounds such as:
1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene: This compound has a similar structure but with the bromomethyl group positioned differently on the benzene ring, leading to different reactivity and applications.
1-(Chloromethyl)-2-(4-isopropylphenoxy)benzene:
2-(4-Isopropylphenoxy)benzyl Alcohol: This compound lacks the bromine atom, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2-(4-propan-2-ylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-12(2)13-7-9-15(10-8-13)18-16-6-4-3-5-14(16)11-17/h3-10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBDALODTYTYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-{2,4-Diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}phenyl)methanol](/img/structure/B1404713.png)

![tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[methoxy(methyl)carbamoyl]pentyl]carbamate](/img/structure/B1404715.png)
![[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404716.png)









